molecular formula C15H19NO2 B13193946 4-(4-Methoxyphenyl)-2-azaspiro[4.4]nonan-1-one

4-(4-Methoxyphenyl)-2-azaspiro[4.4]nonan-1-one

Katalognummer: B13193946
Molekulargewicht: 245.32 g/mol
InChI-Schlüssel: CQLVVDXQDZNDQI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Methoxyphenyl)-2-azaspiro[4.4]nonan-1-one is a spirocyclic compound that features a unique structural framework. This compound is characterized by the presence of a spiro junction, which connects two cyclic structures, and a methoxyphenyl group. The spirocyclic structure is known for its rigidity and three-dimensional shape, which can impart unique chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)-2-azaspiro[4.4]nonan-1-one typically involves a multi-step process. One common method involves the cycloaddition reaction of nitrile imines with arylidenethiohydantoins. The nitrile imines are generated in situ from hydrazonyl chlorides, and the reaction occurs at the C=C and C=S dipolarophiles in the thiohydantoin moiety . This method yields the desired spirocyclic compound in moderate to good yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Methoxyphenyl)-2-azaspiro[4.4]nonan-1-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The carbonyl group in the spirocyclic structure can be reduced to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted spirocyclic compounds with various functional groups.

Wissenschaftliche Forschungsanwendungen

4-(4-Methoxyphenyl)-2-azaspiro[4.4]nonan-1-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-(4-Methoxyphenyl)-2-azaspiro[4.4]nonan-1-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially inhibiting their activity. The methoxyphenyl group can also participate in hydrogen bonding and hydrophobic interactions, enhancing its binding affinity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(4-Methoxyphenyl)-2-azaspiro[4.4]nonan-1-one is unique due to its specific combination of a spirocyclic structure and a methoxyphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C15H19NO2

Molekulargewicht

245.32 g/mol

IUPAC-Name

4-(4-methoxyphenyl)-2-azaspiro[4.4]nonan-1-one

InChI

InChI=1S/C15H19NO2/c1-18-12-6-4-11(5-7-12)13-10-16-14(17)15(13)8-2-3-9-15/h4-7,13H,2-3,8-10H2,1H3,(H,16,17)

InChI-Schlüssel

CQLVVDXQDZNDQI-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C2CNC(=O)C23CCCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.